

BODIPY-FL: An In-depth Guide to its Photophysical Properties

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Compound of Interest

Compound Name: BODIPY-FL

Cat. No.: B1667355

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-FL (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid) is a highly versatile and widely utilized fluorescent dye. Belonging to the boron-dipyrromethene (BODIPY) class of fluorophores, it is renowned for its exceptional photophysical properties, including a high fluorescence quantum yield, sharp absorption and emission peaks, and relative insensitivity to environmental polarity and pH.^{[1][2][3]} These characteristics make **BODIPY-FL** an invaluable tool in a multitude of applications, particularly in biological imaging and fluorescence-based assays.^{[4][5][6]} This technical guide provides a comprehensive overview of the core photophysical properties of **BODIPY-FL**, detailed experimental protocols for their measurement, and a look into its applications.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. **BODIPY-FL** exhibits a desirable combination of these properties, making it a bright and robust fluorescent probe.

Absorption and Emission Spectra

BODIPY-FL is characterized by its distinct absorption and emission spectra in the green region of the visible spectrum.^[7] It possesses a narrow Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

- Maximum Absorption (λ_{abs}): ~505 nm[7][8]
- Maximum Emission (λ_{em}): ~513 nm[7][8]

Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. **BODIPY-FL** has a high molar extinction coefficient, contributing to its brightness.

- Molar Extinction Coefficient (ϵ): $> 80,000 \text{ cm}^{-1}\text{M}^{-1}$ [3][9]

Fluorescence Quantum Yield (Φ_{F})

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. **BODIPY-FL** is known for its high quantum yield, which often approaches 1.0, even in aqueous environments.[3][9]

- Fluorescence Quantum Yield (Φ_{F}): ~0.9[9]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The relatively long excited-state lifetime of **BODIPY-FL** is advantageous for fluorescence polarization-based assays.[2]

- Fluorescence Lifetime (τ): Typically 5 nanoseconds or longer[2]

Tabulated Photophysical Data

For ease of comparison, the key photophysical properties of **BODIPY-FL** are summarized in the table below.

Property	Value	Reference(s)
Maximum Absorption (λ_{abs})	~505 nm	[7][8]
Maximum Emission (λ_{em})	~513 nm	[7][8]
Molar Extinction Coefficient (ϵ)	> 80,000 cm ⁻¹ M ⁻¹	[3][9]
Fluorescence Quantum Yield (Φ_F)	~0.9	[9]
Fluorescence Lifetime (τ)	≥ 5 ns	[2]

Experimental Protocols

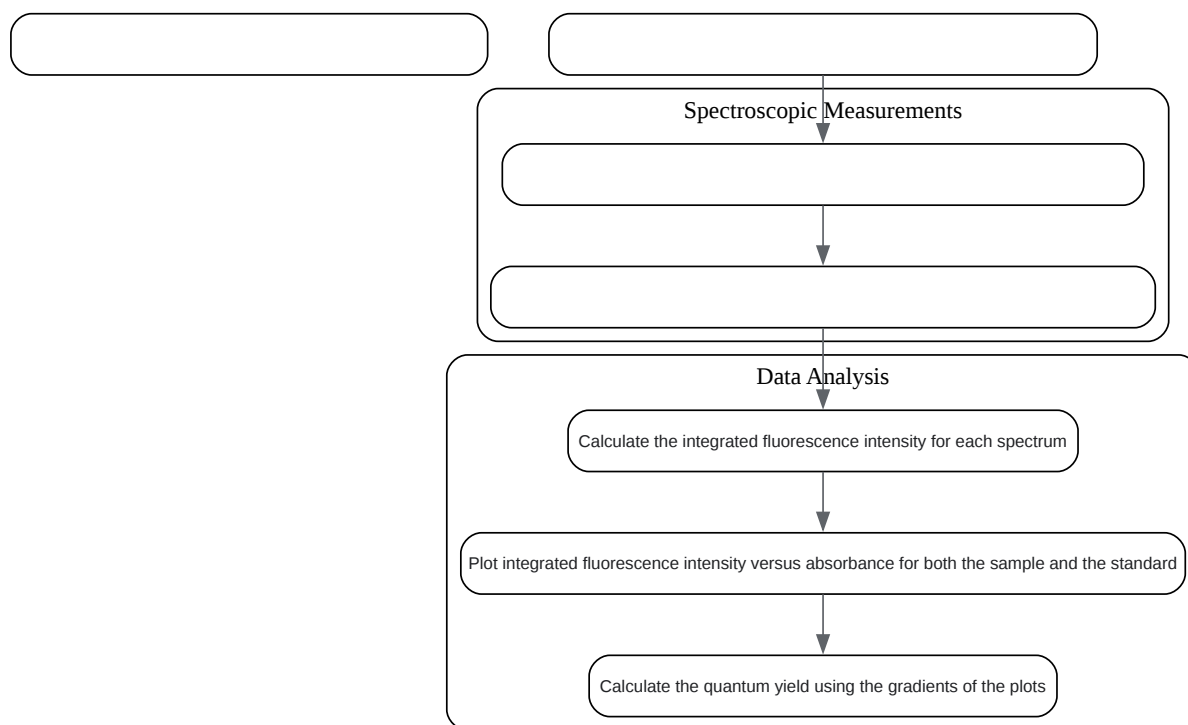
Accurate determination of photophysical properties is crucial for the effective application of fluorescent dyes. The following sections detail the methodologies for measuring the fluorescence quantum yield and lifetime of **BODIPY-FL**.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[10][11]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

Experimental Workflow:



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Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

- **Standard Selection:** Choose a suitable fluorescence standard with a known quantum yield and spectral properties similar to **BODIPY-FL**.
- **Sample Preparation:** Prepare a series of dilutions for both the **BODIPY-FL** sample and the standard in a high-purity, spectroscopic grade solvent.[12] The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.[11]

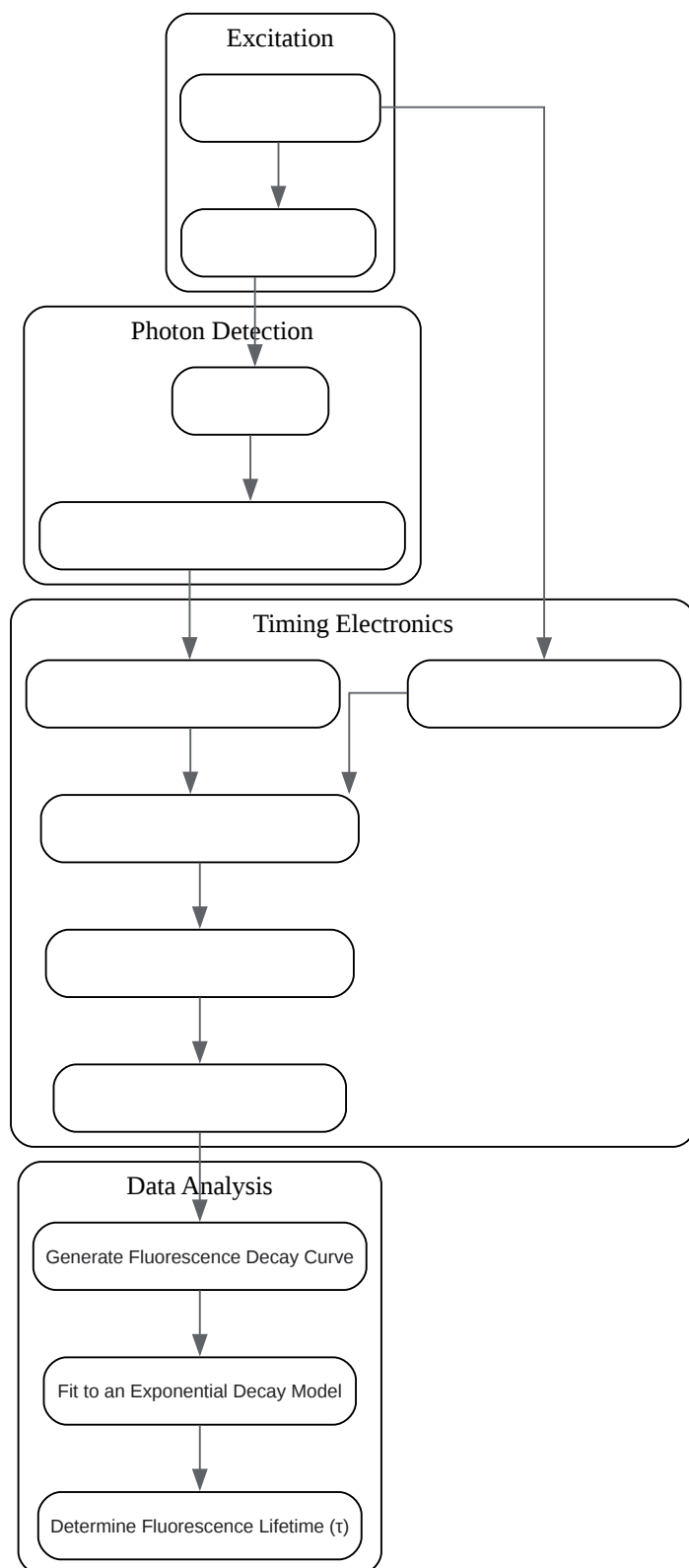
- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution and record the absorbance at the chosen excitation wavelength.
- Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each spectrum.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The quantum yield of the sample (Φ_X) can be calculated using the following equation:
[10] $\Phi_X = \Phi_{ST} * (Grad_X / Grad_{ST}) * (\eta_X^2 / \eta_{ST}^2)$ Where:
 - Φ_{ST} is the quantum yield of the standard.
 - $Grad_X$ and $Grad_{ST}$ are the gradients of the linear plots for the sample and the standard, respectively.
 - η_X and η_{ST} are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[13][14] It involves the detection of single photons and the measurement of their arrival times relative to a pulsed excitation source.[14]

Principle: A sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Experimental Workflow:

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Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Detailed Steps:

- Instrument Setup:
 - A high-repetition-rate pulsed laser is used to excite the **BODIPY-FL** sample.
 - A sensitive single-photon detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD), is used to detect the emitted fluorescence.
 - Timing electronics, including a time-to-amplitude converter (TAC) and an analog-to-digital converter (ADC), are used to measure and digitize the time delay between the excitation pulse and photon detection.
- Data Acquisition:
 - The instrument records the arrival time of each detected photon relative to the corresponding excitation pulse.
 - This process is repeated for a large number of excitation cycles to build up a statistically significant histogram of photon arrival times.
- Data Analysis:
 - The resulting histogram represents the fluorescence decay profile.
 - This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Applications in Research and Drug Development

The excellent photophysical properties of **BODIPY-FL** have led to its widespread use in various scientific disciplines.

- Biological Imaging: **BODIPY-FL** and its derivatives are extensively used for staining cellular components such as lipids, membranes, and organelles.^{[4][6][15]} Its hydrophobic nature allows it to readily penetrate cell membranes.^[2]

- **Fluorescent Labeling:** It can be conjugated to a wide range of biomolecules, including proteins, nucleic acids, and small molecules, to enable their visualization and tracking within biological systems.[4]
- **High-Throughput Screening:** The brightness and photostability of **BODIPY-FL** make it an ideal probe for fluorescence-based high-throughput screening assays in drug discovery.
- **Biosensors:** Modifications to the BODIPY core structure can render its fluorescence sensitive to the surrounding environment, enabling the development of sensors for ions, pH, and reactive oxygen species.[6]

Conclusion

BODIPY-FL stands out as a superior fluorescent dye due to its remarkable combination of high molar absorptivity, high fluorescence quantum yield, and good photostability. Its well-characterized photophysical properties and the availability of established protocols for their measurement make it a reliable and versatile tool for researchers in both academic and industrial settings. The continued development of new BODIPY-based probes promises to further expand its applications in cellular imaging, diagnostics, and drug development.

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